molecular formula C8H8BrNO3 B1291808 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene CAS No. 885519-07-3

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Cat. No. B1291808
CAS RN: 885519-07-3
M. Wt: 246.06 g/mol
InChI Key: XTZNLELDRXUAOX-UHFFFAOYSA-N
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Description

The compound 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a multi-substituted benzene derivative that contains bromo, methoxy, methyl, and nitro functional groups attached to the benzene ring. This compound is of interest due to the presence of these substituents, which can significantly alter the chemical and physical properties of the benzene ring and influence its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to this compound can involve various strategies. For instance, the synthesis of tris(5-bromo-2-methoxyphenyl)antimony bis(2-nitrobenzoate) involves the reaction of tris(5-bromo-2-methoxyphenyl)antimony with 2-nitrobenzoic acid in the presence of hydrogen peroxide, indicating a multi-step synthetic route that could potentially be adapted for the synthesis of this compound . Additionally, the Smiles rearrangement has been used to synthesize 3-bromo-1-methyl phenothiazines, which suggests that similar rearrangement reactions might be applicable for synthesizing related bromo-nitrobenzene derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be quite complex. For example, the antimony compound mentioned earlier exhibits a distorted trigonal bipyramidal coordination around the antimony atom, with specific bond angles and lengths that are characteristic of its molecular geometry . Such detailed structural information is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The reactivity of bromo-, nitro-, and methoxy-substituted benzene derivatives can vary significantly depending on the nature and position of the substituents on the benzene ring. The presence of a nitro group, for instance, can facilitate electrophilic substitution reactions due to its electron-withdrawing effect, while a methoxy group can have a stabilizing resonance effect on certain intermediates . The chemistry of 2-hydroxy-5-nitrobenzyl bromide with tryptophan ethyl ester, which forms monosubstitution adducts, provides insight into the potential reactivity of nitrobenzyl bromides in forming complexes with other organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their substituents. The study of the electronic structure of methoxy-, bromo-, and nitrobenzene grafted onto Si(111) surfaces reveals how these substituents affect the molecular orbital density of states and the interaction with the substrate . The presence of a bromo or nitro group can lead to multilayer formation on surfaces, as evidenced by XPS intensity analysis . Moreover, the specific interactions and hydrogen bonding patterns observed in the crystal structure of tris(5-bromo-2-methoxyphenyl)antimony bis(2-nitrobenzoate) highlight the importance of these substituents in determining the overall structural organization and stability of the compound .

Scientific Research Applications

Magnetic Resonance Spectroscopy Studies

Research has investigated the use of substituted anisoles, like 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene, in magnetic resonance spectroscopy. Such compounds are studied for their chemical shifts in carbon, nitrogen, and oxygen nuclei, providing insights into the interaction of substituents with the benzene ring, which is crucial for understanding molecular structures (Pandiarajan et al., 1994).

Investigation in Benzazole and Naphthazole Series

Studies in the field of organic chemistry have explored the synthesis of derivatives in the benzazole and naphthazole series. These investigations focus on producing compounds with various substituents, including bromo and nitro groups, which are integral to understanding the impact of different groups on the properties of the synthesized compounds (Mokrushina & Bednyagina, 1970).

Surface Engineering and Grafting Processes

The grafting of benzene derivatives onto surfaces, such as Si(111), is another area of interest. Studies have examined how substituents like bromo, nitro, and methoxy groups affect the molecular orbital density of states and the interaction of molecules with substrates. This research is pivotal in understanding how silicon surfaces can be engineered for various technological applications (Hunger et al., 2006).

Synthesis of Phenothiazines

The synthesis of phenothiazines using Smiles rearrangement involves compounds like this compound. This method is significant in organic synthesis, especially in the preparation of phenothiazines with specific substituents, which are important in various chemical reactions and potential applications (Gautam et al., 2000).

Mechanism of Action

The mechanism of action of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate .

Safety and Hazards

When handling 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene, it is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

properties

IUPAC Name

5-bromo-1-methoxy-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-7(10(11)12)3-6(9)4-8(5)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZNLELDRXUAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646167
Record name 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885519-07-3
Record name 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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